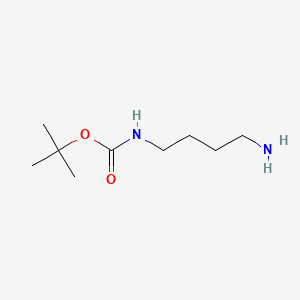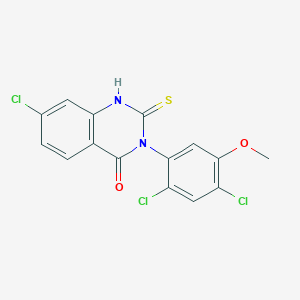
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the quinazolinone class, recognized for its significant role in medicinal chemistry due to its broad spectrum of biological activities. Quinazolinones, including the specific derivative discussed here, have been the subject of extensive research for their potential in various fields, owing to their unique structural and chemical characteristics.
Synthesis Analysis
The synthesis of quinazolinone derivatives has been detailed in literature, focusing on strategies to incorporate fused heterocycles into the quinazolinone core. These synthetic methodologies utilize diverse reaction conditions and starting materials to construct the complex quinazolinone skeleton, facilitating the introduction of various substituents, such as chloro and methoxy groups, onto the core structure (Demeunynck & Baussanne, 2013).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a fused ring system, which significantly influences their chemical reactivity and biological activity. Recent studies have emphasized the importance of the quinazolinone nucleus as a versatile scaffold for the development of compounds with potential pharmacological applications (Vaskevych, Dekhtyar, & Vovk, 2023).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, enabling the formation of complex heterocyclic systems. The reactivity of these compounds is often explored through cyclization reactions of alkenyl and alkynyl-functionalized quinazolinones, yielding a diverse array of polyheterocyclic structures. The regio- and stereoselectivity of these cyclizations are crucial for the synthesis of targeted molecular architectures (Vaskevych, Dekhtyar, & Vovk, 2023).
Aplicaciones Científicas De Investigación
Analgesic Activity
- Quinazolinone rings, including derivatives similar to 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone, have shown significant analgesic activities. For example, Osarumwense Peter Osarodion (2023) synthesized compounds exhibiting higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Antibacterial Properties
- Derivatives of 7-chloro-quinazolinone have demonstrated promising antibacterial activities. A study by Arun Kumar Roy Mahato et al. (2015) highlighted the synthesis of quinazolinone derivatives and their interaction with DNA gyrase protein, indicating potential antibacterial properties (Arun Kumar Roy Mahato, Birendra Shrivsatava, & N. Shanthi, 2015).
Anti-inflammatory Applications
- The compound and its analogs have been identified as potent anti-inflammatory agents. A study by E. Manivannan and S. Chaturvedi (2011) found that methyl sulfonyl substituted quinazolinones showed significant anti-inflammatory activity and were considered safe for the stomach compared to traditional drugs (E. Manivannan & S. Chaturvedi, 2011).
Potential in Cancer Research
- Quinazolinones are explored for their potential applications in cancer research, though specific studies directly involving 7-chloro-quinazolinone were not found in the current search.
Synthesis and Structural Analysis
- Various studies have focused on the synthesis and structural characterization of quinazolinone derivatives. For example, Hayun et al. (2012) synthesized a compound closely related to 7-chloro-quinazolinone and confirmed its structure through spectral data (Hayun, M. Hanafi, Arry Yanuar, & S. Hudiyono, 2012).
Propiedades
IUPAC Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c1-22-13-6-12(9(17)5-10(13)18)20-14(21)8-3-2-7(16)4-11(8)19-15(20)23/h2-6H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCUSNQLHXNWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)

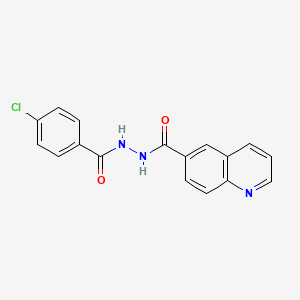
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
![Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B2487871.png)
![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)
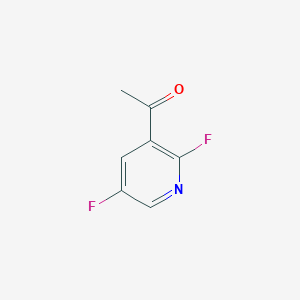
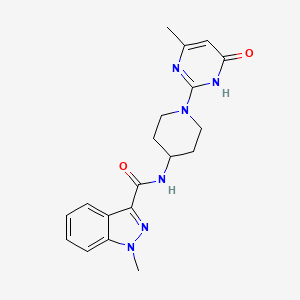

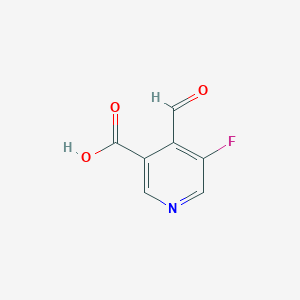
![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)
